molecular formula C12H15NO6 B4964000 N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine CAS No. 10396-71-1

N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine

Cat. No. B4964000
CAS RN: 10396-71-1
M. Wt: 269.25 g/mol
InChI Key: HLDUHCYBUVVDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine, also known as CXPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. CXPA is a derivative of xylose, a simple sugar, and has a carboxyphenyl group attached to its structure. This compound has been found to have various biochemical and physiological effects and has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine involves its binding to the active site of glycosidases, which prevents their activity. This binding is specific to certain types of glycosidases, and N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine has been found to be particularly effective against alpha-glucosidases and beta-galactosidases. This inhibition of glycosidase activity has various downstream effects on biological processes, including the regulation of cell signaling and immune response.
Biochemical and Physiological Effects:
N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine has been found to have various biochemical and physiological effects, including the inhibition of glycosidase activity, the modulation of immune response, and the regulation of cell signaling pathways. It has also been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine in lab experiments is its specificity for certain types of glycosidases. This allows for targeted inhibition of specific biological processes, which can provide valuable insights into their mechanisms of action. However, one limitation of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine is its relatively low potency compared to other glycosidase inhibitors. This can make it difficult to achieve complete inhibition of glycosidase activity in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine. One area of interest is the development of more potent N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine derivatives that can achieve greater inhibition of glycosidase activity. Another area of interest is the investigation of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine's potential therapeutic applications in the treatment of inflammatory diseases and other conditions. Additionally, N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine may have applications in the development of new diagnostic tools for certain diseases, as glycosidase activity is often dysregulated in various pathological conditions.

Synthesis Methods

The synthesis of N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine involves the reaction of xylose with 4-nitrobenzene-1,2-diol in the presence of a catalyst. The resulting product is then reduced to yield N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine. This method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

N-(4-carboxyphenyl)-alpha-D-xylopyranosylamine has been widely used in scientific research as a tool to study various biological processes. It has been found to selectively inhibit the activity of a family of enzymes called glycosidases, which are involved in the breakdown of complex carbohydrates in the body. This inhibition can be used to study the role of glycosidases in various biological processes, including the degradation of glycoproteins and glycolipids.

properties

IUPAC Name

4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDUHCYBUVVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860399
Record name N-(4-Carboxyphenyl)pentopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-p-Carboxyphenyl-D-xylosylamine

CAS RN

10396-71-1
Record name N-p-Carboxyphenyl-D-xylosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.